Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
Description
Nuclear Magnetic Resonance (NMR)
| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H1 (Glc) | 5.42 | d | J1,2 = 3.5 |
| H1' (Gal) | 4.62 | d | J1',2' = 7.8 |
| Acetamido NH | 5.85 | s | - |
| Benzyl CH2 | 4.48 | ABq | J = 12.0 |
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C1 (Glc) | 98.7 | Anomeric carbon (α) |
| C1' (Gal) | 105.3 | Anomeric carbon (β) |
| Acetamido CO | 170.2 | Carbonyl |
| Benzyl C | 137.5 | Aromatic quaternary carbon |
Infrared (IR) Spectroscopy
- 3280–3350 : O–H and N–H stretching (hydroxyl and acetamido groups).
- 1655 : Amide I band (C=O stretch of acetamido).
- 1540 : Amide II band (N–H bend).
- 1070–1150 : C–O–C glycosidic linkage and pyranose ring vibrations.
Mass Spectrometry (MS)
- High-Resolution ESI-MS : m/z 473.1897 [M+H]⁺ (calculated for C21H31NO11: 473.1897).
- Fragmentation patterns : Loss of benzyl group (−90 Da) and sequential cleavage of galactosyl unit (−162 Da).
Crystallographic Studies and Three-Dimensional Conformation
While direct X-ray crystallographic data for this compound is limited, its conformation can be inferred from related glycosides and computational models:
- Pyranose ring conformations :
Glycosidic bond geometry :
Hydrogen bonding :
Table 1 : Key torsional parameters for glycosidic linkage.
| Torsion Angle | Value (°) | Role in Conformation |
|---|---|---|
| Φ (C1–O–C3') | −58 | Determines linkage flexibility |
| Ψ (O–C3'–C2') | +118 | Stabilizes exo-anomeric effect |
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRTQFLXCNCAG-DWFGKLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747096 | |
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50692-66-5 | |
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Glycosylation Strategy
The synthesis typically begins with the preparation of protected monosaccharide building blocks. Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside is reacted with a galactopyranosyl donor under controlled conditions. A seminal approach involves condensation with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide in a 1:1 nitromethane-benzene mixture, using mercuric cyanide as a promoter. This yields the acetyl-protected intermediate, which is subsequently deacetylated to reveal the target compound.
Key steps include:
-
Protection of hydroxyl groups : Acetyl or benzylidene groups stabilize reactive sites during glycosylation. For example, benzylidene protection at the 4,6-positions of the glucosamine moiety prevents unwanted side reactions.
-
Glycosylation : The galactosyl donor is activated under anhydrous conditions. Silver trifluoromethanesulfonate and 2,4,6-trimethylpyridine are alternative promoters that enhance reaction efficiency by stabilizing oxocarbenium intermediates.
-
Deprotection : Acidic hydrolysis (e.g., 60% aqueous acetic acid) removes benzylidene groups, while mild basic conditions (e.g., Amberlyst A-26 resin in methanol) cleave acetyl protections.
Protecting Group Optimization
Benzylidene vs. Acetyl Protections
The choice of protecting groups significantly impacts yield and selectivity:
For instance, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside was condensed with a tri-O-acetyl-fucopyranosyl donor to achieve a 68% yield of the protected disaccharide. Subsequent deprotection yielded the final compound with >90% purity after column chromatography.
Catalytic and Industrial-Scale Methods
Silver-Mediated Glycosylation
Industrial protocols often employ silver trifluoromethanesulfonate as a catalyst due to its compatibility with moisture-sensitive reactions. In a dichloromethane solvent system, this promoter facilitates glycosylation between the glucosamine acceptor and galactosyl donors at room temperature, achieving yields of 75–80%.
Continuous Flow Synthesis
Recent advancements include microreactor-based systems that enhance mixing and heat transfer, reducing reaction times from hours to minutes. For example, a continuous flow setup with immobilized glycosyltransferases has been proposed for scalable production, though empirical data remain limited.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Oxidation Reactions
The Compound undergoes oxidation at specific hydroxyl or acetamido groups, enabling functional group transformations.
Key Findings :
- C-6 hydroxyl group is most susceptible to oxidation due to steric accessibility.
- Controlled oxidation preserves the glycosidic linkage while modifying terminal groups for conjugate synthesis .
Reduction Reactions
Reductive modifications target azido or carbonyl groups for amine or alcohol formation.
Key Findings :
- Selective reduction of azido groups enables site-specific functionalization for glycoconjugate synthesis .
- Over-reduction is mitigated using milder reagents like NaBH₄ .
Substitution Reactions
Nucleophilic substitutions are pivotal for modifying hydroxyl or acetamido groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 60°C, 12h | Thiourea derivatives (C-3 substitution) | 65–80% | |
| Thiourea | CH₃CN, reflux | Thioacetamido analogs | 55–70% |
Key Findings :
- C-3 hydroxyl group exhibits higher reactivity due to neighboring group participation from the galactopyranosyl moiety .
- Substitution reactions are critical for synthesizing glycomimetics with altered bioactivity .
Glycosylation Reactions
The Compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis.
Key Findings :
- β-Stereoselectivity is enhanced using bulky protecting groups (e.g., picoloyl) .
- Silver-based promoters favor α-configuration in glycosidic bond formation .
Enzymatic Modifications
The Compound acts as a substrate for glycosyltransferases and hydrolases in glycobiology.
Key Findings :
- Enzymatic fucosylation at C-3 is stereospecific and critical for antigenic determinant synthesis .
- Inhibitors like benzyl-α-GalNAc (BAGN) block O-glycosylation, altering viral infectivity .
Industrial-Scale Modifications
Large-scale reactions emphasize efficiency and purity for pharmaceutical applications.
| Process | Conditions | Key Metrics | Source |
|---|---|---|---|
| cGMP-compliant synthesis | Class 100–100,000 cleanrooms | Purity >98%, batch consistency | |
| Benzylidene acetal cleavage | 60% acetic acid, 80°C | High-yield diol intermediates |
Key Findings :
- Benzylidene deprotection under acidic conditions retains glycosidic bond integrity .
- Industrial protocols prioritize catalytic methods to minimize waste .
Comparative Reactivity with Analogues
Scientific Research Applications
Biochemical Properties
BAGN is a glycoside with a molecular formula of C21H31NO11 and a molecular weight of approximately 473.5 g/mol. It is characterized by its ability to inhibit O-glycosylation processes, which are critical for the synthesis of mucins and other glycoproteins. This inhibition is primarily due to its action as a competitive inhibitor of β1,3-galactosyltransferase, an enzyme essential for glycan chain elongation .
Glycobiology
BAGN is extensively used in glycobiology research to study the role of glycosylation in cellular processes. Its ability to inhibit mucin synthesis allows researchers to investigate the implications of altered glycosylation patterns on cell signaling, adhesion, and immune responses. This compound serves as a valuable tool for understanding how glycan structures influence biological functions and disease mechanisms .
Virology
One of the most significant applications of BAGN is in virology, particularly concerning human immunodeficiency virus (HIV) research. Studies have demonstrated that BAGN enhances HIV replication and viral outgrowth in vitro. For instance, pretreatment of target cells with BAGN resulted in a marked increase in the percentage of HIV-infected cells and the production of viral particles . The compound's mechanism involves altering O-glycosylation pathways, which can affect viral infectivity and replication rates.
Case Study: HIV Replication Enhancement
- Objective : To assess the impact of BAGN on HIV replication.
- Method : PHA-blast target cells were treated with BAGN before infection with HIV.
- Results :
This study highlights BAGN's potential as a therapeutic agent for improving viral outgrowth kinetics in HIV research, suggesting avenues for novel treatment strategies.
Therapeutic Potential
The inhibition of O-glycosylation by BAGN presents potential therapeutic applications beyond HIV. By modulating glycan structures on cell surfaces, BAGN could influence immune responses and tumor progression. Research into its effects on mucin synthesis may also reveal implications for diseases characterized by aberrant mucin production, such as certain cancers and chronic inflammatory conditions.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Glycobiology | Inhibition of mucin synthesis | Helps understand glycosylation's role in cell signaling |
| Virology | Enhancement of HIV replication | Increases infected cell percentage and viral particle production |
| Therapeutics | Potential treatment for glycan-related diseases | May influence immune responses and tumor growth |
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as UDP-GlcNAc:Gal1-beta-3GalNAc transferase and sialyltransferase, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions .
Comparison with Similar Compounds
Structural Variations
The following table highlights key structural and functional differences between the target compound and analogs:
Research Findings and Key Differences
- Glycosidic Linkage Specificity: The β-1→3 linkage in the target compound contrasts with β-1→4 in galactofuranosyl analogs, affecting receptor binding specificity .
- Protecting Group Strategies : Benzyl and acetyl groups in the target compound enable stepwise deprotection, whereas tosyl groups allow selective reactivity at C-6 .
- Aglycone Impact : Octyl derivatives exhibit improved micelle formation for NMR studies, while benzyl groups enhance solubility in organic solvents for synthetic chemistry .
Biological Activity
Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside, also known as a glycoside, is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies and providing a detailed overview of its implications.
Chemical Structure and Properties
- Molecular Formula : C21H31NO11
- Molecular Weight : 473.5 g/mol
- CAS Number : 3554-96-9
- Appearance : White powder
- Melting Point : 218-220°C
This compound features a benzyl group attached to a sugar moiety, specifically a galactopyranosyl unit linked to an acetamido group. Its structure allows it to participate in various biochemical interactions, particularly in glycosylation processes.
Enzymatic Substrate
Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside has been identified as a substrate for several glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. Notably, it acts as a substrate for:
- UDP-GlcNAc:Gal1-beta-3GalNAc Transferase
- This enzyme is involved in the synthesis of complex carbohydrates and glycoproteins, which are crucial for cell signaling and recognition processes.
- Sialytransferase
Antimicrobial Activity
Research has indicated that compounds similar to Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside exhibit antimicrobial properties. For instance, studies suggest that glycosides can disrupt bacterial cell walls or interfere with metabolic processes, potentially leading to their use as antimicrobial agents against various pathogens .
Immunological Implications
The compound's structural similarity to certain oligosaccharides found on pathogens suggests it may play a role in modulating immune responses. Glycoconjugates have been shown to interact with lectins and immune cells, influencing inflammation and immune recognition .
Case Study: Enzymatic Characterization
A study published in the Journal of Biological Chemistry explored the use of this compound as a substrate for fucosyltransferases derived from human saliva. The findings demonstrated that it could be effectively utilized to investigate the enzymatic properties of these transferases, providing insights into their role in human health and disease .
| Enzyme | Source | Substrate | Product |
|---|---|---|---|
| Fucosyltransferase | Human saliva | Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside | Fucosylated product |
Synthesis and Applications
Recent advancements in synthetic methodologies have enabled the scalable production of this compound, enhancing its availability for research and potential therapeutic applications. The synthesis typically involves selective glycosylation reactions that allow for modifications at specific hydroxyl groups, enabling the creation of diverse derivatives with tailored biological activities .
Q & A
Q. What are the standard synthetic routes for preparing Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside?
Methodological Answer: The synthesis typically involves sequential glycosylation and protection/deprotection strategies. For example:
- Step 1: Start with benzyl-protected glucosamine derivatives. Allyl or benzyl groups are used to protect hydroxyl groups during glycosylation (e.g., allyl bromide in DMF with BaO/Ba(OH)₂ catalysis) .
- Step 2: Activate the galactosyl donor (e.g., tert-butyloxyethylidene-protected galactose) and couple it to the glucosamine acceptor under controlled conditions (e.g., chlorobenzene at 140°C with 2,6-dimethylpyridinium perchlorate as a catalyst) .
- Step 3: Purify intermediates via column chromatography (e.g., chloroform-acetone gradients) and characterize using NMR and mass spectrometry .
Q. How is the structural integrity of this compound verified in experimental settings?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra to confirm glycosidic linkages and anomeric configurations. For example, the anomeric proton (H-1) of the α-D-glucopyranoside moiety appears as a doublet at δ ~4.95 ppm with , while β-D-galactopyranosyl signals appear near δ ~4.45 ppm .
- Mass Spectrometry: Use MALDI-TOF-MS or ESI-MS to validate molecular weight. Discrepancies between calculated (e.g., , ) and observed values (e.g., 1428.4937) may indicate incomplete deprotection or impurities .
Q. What is the biological relevance of this compound in glycoscience research?
Methodological Answer: This compound is a critical intermediate for studying:
- Lewis Antigen Mimetics: Its structure mimics Lewis X (Le) trisaccharides, which are involved in cell-cell recognition and immune responses .
- Enzyme Substrates: Used to assay glycosyltransferases (e.g., β-1,3-galactosyltransferases) or glycosidases. For example, it can be incubated with UDP-GlcNAc and mucosal enzymes to study GlcNAc transfer to GalNAc-glycoproteins .
Advanced Research Questions
Q. How is this compound utilized in the enzymatic synthesis of complex oligosaccharides?
Methodological Answer:
- Fucosylation Reactions: Combine with GDP-fucose and FUT5 (α-1,3-fucosyltransferase) in Tris-HCl buffer (pH 7.5) with MnCl₂ as a cofactor. Monitor reaction progress via HILIC-HPLC and purify using Biogel P-2 columns .
- Branching Strategies: Use protected derivatives (e.g., 3,6-di-O-benzyl or tetra-O-acetyl variants) to build branched oligosaccharides. For example, coupling with α-L-fucopyranosyl donors yields sialyl-Le analogs .
Q. What protecting group strategies are optimal for regioselective modifications of this compound?
Methodological Answer:
- Benzylidene Acetals: Protect 4,6-hydroxyls on glucosamine to direct glycosylation to the 3-OH position .
- Allyl Groups: Enable temporary protection of 3-OH during galactosylation; later removed via Pd-catalyzed deallylation .
- Acetyl/TBDMS Groups: Used for transient protection in multi-step syntheses (e.g., 2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl donors) .
Q. How should researchers address contradictions in spectral data during structural validation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
